molecular formula C5H9N3OS B1364823 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 76457-78-8

4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1364823
CAS RN: 76457-78-8
M. Wt: 159.21 g/mol
InChI Key: UJZJIDXBSVIHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methoxyethyl)phenol” can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It is used in the laboratory for chemical synthesis .


Synthesis Analysis

The production of “4-(2-Methoxyethyl)phenol” involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, and then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This is followed by a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Methoxyethyl)phenol” include bromination, methoxide-bromide exchange, and reduction .

Scientific Research Applications

Cholinesterase Inhibitory Potential

  • A study by Arfan et al. (2018) investigated the enzymatic potential of triazole compounds, including derivatives similar to 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol, as cholinesterase inhibitors. The compounds exhibited significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications for neurological disorders.

Synthesis and Modification

  • Research by Kaldrikyan et al. (2016) focused on the reactions of 1,2,4-triazole-3-thiols with various compounds, yielding new 3-sulfanyl-1,2,4-triazoles. This study highlights the chemical versatility and potential for creating diverse derivatives of 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.

Anticancer and Antiproliferative Properties

  • Wurfer and Badea (2021) synthesized new compounds from 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and studied their anticancer properties (Wurfer & Badea, 2021).

Corrosion Inhibition

  • A study by Yadav et al. (2013) investigated benzimidazole derivatives, including a compound similar to 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol, for their corrosion inhibition efficiency on mild steel in acidic environments.

DNA Methylation Inhibition

  • Research by Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives for studying their anti-tumor activity and effect on tumor DNA methylation levels.

Biological Activity Prediction

  • Srivastava et al. (2016) conducted theoretical studies on a triazole compound to explore its biological activities, indicating potential as a cyclin-dependent kinase 5 enzyme inhibitor (Srivastava et al., 2016).

Safety And Hazards

“4-(2-Methoxyethyl)phenol” is recommended for use in laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-8-4-6-7-5(8)10/h4H,2-3H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZJIDXBSVIHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397385
Record name 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

76457-78-8
Record name 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.